3-Methoxy-3-phenyl-3H-diazirene
Description
Overview of Diazirine Chemistry and its Role as Carbene Precursors
Diazirines are cyclic isomers of diazo compounds, characterized by a highly strained three-membered ring containing a carbon and a nitrogen-nitrogen double bond. rsc.org This inherent strain makes them valuable as high-energy molecules that can be triggered to decompose, typically through photolysis or thermolysis. researchgate.netnih.gov Upon activation, they extrude a molecule of dinitrogen (N₂), a thermodynamically very stable byproduct, to generate a highly reactive carbene intermediate. researchgate.netrsc.org
These carbenes are divalent carbon species with two non-bonding electrons, which can exist in either a singlet or a triplet state, influencing their subsequent reactivity. Diazirines have proven to be superior carbene precursors compared to their diazo isomers in many applications due to their generally greater thermal and chemical stability, which allows for their isolation and handling. researchgate.net This stability, coupled with their ability to be activated by UV light (often in the 350-380 nm range), makes them powerful tools in organic synthesis and chemical biology for mediating reactions such as C-H bond insertions and cyclopropanations. nih.govresearchgate.netnih.gov
Structural Features and Electronic Characteristics Relevant to Reactivity
The reactivity of 3-Methoxy-3-phenyl-3H-diazirene is dictated by the unique interplay of its constituent parts: the strained diazirine ring and the electronic properties of the phenyl and methoxy (B1213986) substituents. The three-membered ring forces acute bond angles on the carbon and nitrogen atoms, storing significant strain energy that provides the thermodynamic driving force for the extrusion of N₂.
The substituents at the C-3 position play a critical role in modulating the stability and reactivity of the diazirine and the resulting carbene. In this molecule, the phenyl group (an aryl substituent) and the methoxy group (an alkoxy substituent) exert distinct electronic effects. The phenyl group can stabilize the molecule through resonance, while the methoxy group acts as an electron-donating group through resonance, pushing electron density towards the diazirine ring. This electron donation can influence the energy required for activation and the properties of the carbene formed. nih.gov
Spectroscopic analysis of This compound reveals key characteristics. Its ultraviolet spectrum in pentane (B18724) shows absorption maxima at 368 nm and 383 nm, which are the wavelengths of light that can be used to initiate its decomposition to the carbene. rsc.org The presence of the methoxy and aromatic protons has been confirmed by NMR spectroscopy. rsc.org Computational studies on the parent diazirine (c-CH₂N₂) show a highly strained N-C-N bond angle of approximately 49.1°, a C-N bond length of 1.480 Å, and an N=N double bond length of 1.230 Å, and it is expected that the substituted derivative would exhibit a similarly strained ring geometry.
Rationale for Investigating this compound as a Model System
The synthesis and study of This compound were driven by the need for a clean and efficient source of the corresponding free carbene, methoxyphenylcarbene . rsc.org Previous methods for generating this carbene were often problematic, leading to complex product mixtures. rsc.org The diazirine provides a direct photochemical pathway to the carbene, allowing for a more controlled investigation of its intrinsic reactivity. rsc.org
By serving as an unambiguous precursor, 3-Methoxy-3-phenyl-3H-diazirine becomes an ideal model system. It allows researchers to explore the fundamental reactions of methoxyphenylcarbene , such as its addition to alkenes to form cyclopropanes. The presence of both a phenyl and a methoxy group on the carbene carbon allows for the study of the competing and combined electronic influences of these groups on the carbene's stability, selectivity, and reaction mechanisms. The synthesis of this molecule from bromo(phenyl)diazirine via a reaction with methoxide (B1231860) ion, though mechanistically complex, provided a novel entry point into this class of alkoxy-substituted diazirines. rsc.org
Research Findings for 3-Methoxy-3-phenyl-3H-diazirine
The following table summarizes key experimental findings from the investigation of 3-Methoxy-3-phenyl-3H-diazirine .
| Property | Value / Observation | Conditions | Source |
| UV Absorption Maxima (λmax) | 368 nm, 383 nm | Pentane, -30 °C | rsc.org |
| Synthesis Method | Reaction of bromo(phenyl)diazirine with sodium methoxide | Dimethylacetamide-Hexamethylphosphoric triamide, -10 °C | rsc.org |
| Photolysis Product | methoxyphenylcarbene | Photolysis with a sunlamp (Pyrex filter) | rsc.org |
| Reactivity with Tetramethylethylene | Forms 1-methoxy-1-phenyl-2,2,3,3-tetramethylcyclopropane | Photolysis at 0 °C for 3 h | rsc.org |
| Reactivity with Cyclohexene | Forms 7-methoxy-7-phenylnorcarane | Photolysis at 0 °C for 3 h | rsc.org |
| Product Yield (Cyclopropanation) | 40-50% (based on starting diazirine) | Photolysis in alkene solvent | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
82736-62-7 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methoxy-3-phenyldiazirine |
InChI |
InChI=1S/C8H8N2O/c1-11-8(9-10-8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
QBQYAROROHDZHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 3 Phenyl 3h Diazirene and Its Functionalized Analogues
General Strategies for Diazirine Ring Construction
The formation of the diazirine ring can be approached through several general synthetic pathways, primarily starting from ketones or amidines. These methods provide access to a wide array of diazirine structures with diverse substitution patterns.
Synthesis from Ketones and Amidines
A prevalent and adaptable method for synthesizing diazirines begins with a ketone precursor. wikipedia.org This multi-step process typically involves the conversion of the ketone into a diaziridine, which is then oxidized to the final diazirine. wikipedia.org The initial step often involves the reaction of the ketone with a source of nitrogen, such as ammonia (B1221849), to form an imine or a related intermediate.
Alternatively, amidines can serve as starting materials for diazirine synthesis. This approach, known as the Graham reaction, offers a direct route to halodiazirines.
Graham Reaction and Halodiazirine Precursors
The Graham reaction is a powerful one-pot method for the synthesis of 3-halo-3H-diazirines from amidines using a hypohalite reagent. This reaction is significant because the resulting halodiazirine can act as a versatile precursor. The halogen atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 3-position of the diazirine ring. This exchange reaction dramatically expands the scope of accessible diazirine compounds.
Routes Involving Diaziridine Intermediates
A common and reliable strategy for the synthesis of 3,3-disubstituted-3H-diazirines involves the formation and subsequent oxidation of a diaziridine intermediate. wikipedia.org This two-stage approach allows for the controlled construction of the diazirine ring system.
Formation of Diaziridines from Oximes
Diaziridines are frequently synthesized from ketones via an oxime intermediate. The ketone is first converted to its corresponding oxime by reaction with hydroxylamine (B1172632). The oxime is then typically activated by conversion to an O-sulfonyl derivative, such as a tosyl or mesyl oxime. wikipedia.org Treatment of this activated oxime with ammonia leads to the formation of the diaziridine ring through an intramolecular cyclization process. wikipedia.org
| Step | Reagents and Conditions | Intermediate |
| Oximation | Ketone, Hydroxylamine hydrochloride, Base (e.g., pyridine), Heat | Oxime |
| Sulfonylation | Oxime, Tosyl chloride or Mesyl chloride, Base | O-Sulfonyl oxime |
| Diaziridination | O-Sulfonyl oxime, Ammonia | Diaziridine |
Oxidation of Diaziridines to Diazirines
Once the diaziridine intermediate is obtained, the final step is its oxidation to the corresponding diazirine. A variety of oxidizing agents have been successfully employed for this transformation. The choice of oxidant can depend on the specific substrate and desired reaction conditions. Common oxidants include silver oxide (Ag₂O), iodine in the presence of a base like triethylamine (B128534) (I₂/Et₃N), and chromium-based reagents. wikipedia.org The oxidation selectively removes two hydrogen atoms from the diaziridine ring, forming the characteristic N=N double bond of the diazirine. wikipedia.org
| Oxidizing Agent | Common Conditions |
| Silver(I) oxide (Ag₂O) | Aprotic solvent (e.g., ether) |
| Iodine and Triethylamine (I₂/Et₃N) | Aprotic solvent (e.g., ether) |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone |
| Manganese(IV) oxide (MnO₂) | Aprotic solvent |
Specific Synthetic Approaches for 3-Methoxy-3-phenyl-3H-diazirene
The synthesis of this compound follows the general principles outlined above, starting from the corresponding ketone, 3-methoxyacetophenone. While a direct, detailed protocol for this specific compound is not extensively documented in readily available literature, its synthesis can be confidently predicted based on established procedures for analogous compounds, such as 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine. clockss.org
The synthetic sequence would commence with the conversion of 3-methoxyacetophenone to its oxime. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. The resulting oxime is then activated by tosylation or mesylation. Treatment of the O-sulfonylated oxime with liquid ammonia would then yield the 3-methoxy-3-phenyl-diaziridine intermediate. The final step involves the oxidation of the diaziridine using a suitable oxidizing agent, such as iodine and triethylamine or silver oxide, to afford the target compound, this compound.
Functionalized analogues of this compound can be prepared by starting with appropriately substituted methoxyacetophenone derivatives. The versatility of this synthetic route allows for the introduction of various functional groups on the phenyl ring, enabling the synthesis of a library of photoreactive probes for various applications.
Friedel-Crafts Acylation and Derivatization
A key strategy for functionalizing the phenyl ring of diazirine precursors is the Friedel-Crafts acylation. clockss.orgnih.gov This reaction allows for the introduction of acyl groups onto the aromatic ring, which can then be further modified. For instance, the acylation of 3-(3-methoxyphenyl)-3-trifluoromethyl-3H-diazirine with acetyl chloride and a Lewis acid catalyst like aluminum chloride introduces an acetyl group, primarily at the 4-position of the phenyl ring. clockss.org This acetophenone (B1666503) derivative serves as a versatile intermediate for further synthetic manipulations. clockss.org
Similarly, Friedel-Crafts acylation can be employed with ω-ester-α-acyl halides to introduce longer carbon chains, which are precursors to fatty acid analogues. clockss.org For example, the reaction of 3-(3-methoxyphenyl)-3-trifluoromethyl-3H-diazirine with methyl 10-chloro-10-oxodecanoate in the presence of titanium tetrachloride yields an acylated product that can be further processed into a photoreactive fatty acid. clockss.org This approach highlights the power of Friedel-Crafts chemistry in creating complex, functionalized diazirine probes. clockss.orgnih.gov
The regioselectivity of the Friedel-Crafts acylation is an important consideration. In the case of 3-(3-methoxyphenyl)-3-trifluoromethyl-3H-diazirine, acylation predominantly occurs at the position para to the methoxy (B1213986) group. clockss.org
Introduction of the Methoxy and Phenyl Substituents
The introduction of the methoxy and phenyl groups is fundamental to the synthesis of the core this compound structure. The synthesis often starts from a ketone precursor which already contains the desired phenyl and methoxy substituents. wikipedia.orgnih.gov A common route involves the conversion of a substituted acetophenone to a diaziridine, which is then oxidized to the corresponding diazirine. wikipedia.orgnih.gov
For example, the synthesis of 3-methoxypropiophenone, a key intermediate, can be achieved through a Grignard reaction where m-methoxybromobenzene reacts with a suitable reagent under the catalysis of aluminum chloride. Another established method involves the methylation of 3-hydroxypropiophenone using dimethyl sulfate, though this method has drawbacks such as high cost and the toxicity of the methylating agent.
The synthesis of the diazirine ring itself typically proceeds from a ketone. The ketone is first converted to an oxime, which is then tosylated or mesylated. Treatment of the resulting tosyl or mesyl oxime with ammonia yields the diaziridine. wikipedia.org Subsequent oxidation, often with reagents like silver oxide or iodine, converts the diaziridine to the final 3H-diazirine. wikipedia.orgmdpi.com An alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives has also been developed.
Stereoselective Synthesis of Optically Active Derivatives
The development of stereoselective methods for synthesizing optically active diazirine derivatives is crucial for creating probes that can interact specifically with chiral biological molecules like proteins and nucleic acids. Asymmetric synthesis has been successfully employed to prepare optically pure diazirinyl phenylalanine derivatives. clockss.org
One approach involves the asymmetric alkylation of a chiral glycine (B1666218) equivalent. This method has been used to produce an optically pure photoactivatable phenylalanine derivative with high diastereoselectivity. Another strategy utilizes a catalytic amount of a chinchonidinium salt to achieve asymmetric synthesis without decomposing the sensitive diazirine ring. clockss.org This has enabled the preparation of photoreactive phenylalanine derivatives that can be incorporated into peptides. clockss.org The stereochemical integrity of the final product is essential for its intended biological application.
Post-Synthetic Functionalization Strategies for Diazirine Photophores
Once the core diazirine photophore is synthesized, various post-synthetic functionalization strategies are employed to introduce a range of chemical moieties. These modifications are essential for tailoring the properties of the photoprobe for specific applications, such as altering its solubility, introducing reporter tags, or enabling its conjugation to other molecules. nih.govresearchgate.net
Conversion of Carbonyl to Methylene (B1212753) Groups
A common post-synthetic modification is the reduction of a carbonyl group, introduced via Friedel-Crafts acylation, to a methylene group. clockss.org This transformation is particularly useful for synthesizing carbon-linked photoreactive fatty acids. clockss.org While standard reduction methods like the Wolff-Kishner reduction can lead to the decomposition of the sensitive diazirine ring, a milder method using triethylsilane in trifluoroacetic acid has proven effective. clockss.orgwisdomlib.org This selective reduction of arylcarbonyl groups allows for the conversion of the acylated diazirine to its methylene derivative in high yield without affecting the diazirine ring. clockss.org
| Reaction | Reagents | Key Feature | Reference |
| Carbonyl to Methylene Reduction | Triethylsilane, Trifluoroacetic Acid | Selective for arylcarbonyls, preserves diazirine ring | clockss.org |
Introduction of Alcohols, Bromides, and Carboxylic Acids
The formyl group, introduced via methods like the Vilsmeier-Haack reaction on an activated phenyl ring, is a versatile handle for further functionalization. researchgate.net It can be readily converted to a variety of other functional groups. nih.govresearchgate.net
Alcohols: Reduction of the formyl group, for instance with sodium borohydride, yields the corresponding alcohol. clockss.orglibretexts.org
Bromides: The alcohol can be further converted to a benzyl (B1604629) bromide, providing a reactive site for nucleophilic substitution. researchgate.net
Carboxylic Acids: Oxidation of the aldehyde group leads to the formation of a carboxylic acid. researchgate.netresearchgate.net This introduces a polar, ionizable group that can be used for further conjugation or to alter the solubility of the probe. nih.gov
These transformations significantly expand the range of accessible functionalized diazirine derivatives from a single precursor. researchgate.net
Incorporation into Peptidic and Lipid Structures
A major application of functionalized diazirines is their incorporation into larger biomolecules like peptides and lipids to create photoactivatable probes. nih.govnih.govresearchgate.net
Peptides: Diazirinyl phenylalanine derivatives, synthesized stereoselectively, can be used as building blocks in solid-phase peptide synthesis. clockss.org This allows for the site-specific incorporation of the photophore into a peptide sequence. These photoreactive peptides are valuable tools for studying peptide-protein interactions. clockss.org
Lipids: Diazirine-containing fatty acids, synthesized via Friedel-Crafts acylation and subsequent reduction, can be incorporated into phospholipids. clockss.orgnih.govresearchgate.net These modified lipids are used to probe lipid-protein and lipid-lipid interactions within biological membranes. nih.govnih.govresearchgate.net However, studies have shown that the incorporation of a diazirine group into the alkyl chain of a lipid can lead to unexpected conformational changes, such as backfolding of the acyl chain, which must be considered when interpreting cross-linking results. nih.govnih.gov
| Biomolecule | Incorporation Strategy | Application | Reference |
| Peptides | Use of diazirinyl amino acid building blocks in peptide synthesis | Studying peptide-protein interactions | clockss.org |
| Lipids | Synthesis of diazirine-containing fatty acids and incorporation into phospholipids | Probing lipid-protein and lipid-lipid interactions in membranes | clockss.orgnih.govnih.govresearchgate.net |
Mechanistic Investigations of 3 Methoxy 3 Phenyl 3h Diazirene Reactivity
Carbene Generation Pathways and Kinetics
The formation of a carbene from 3-Methoxy-3-phenyl-3H-diazirene can be initiated through photochemical or thermal means, each with distinct mechanistic features. Catalytic approaches, particularly those involving biocatalysts, have also been explored.
Photochemical Denitrogenation and Photoisomerization to Diazo Compounds
The photochemistry of aryl-substituted diazirines is characterized by a complex interplay between direct nitrogen extrusion to form a carbene and isomerization to a more stable, yet still reactive, diazo compound.
The photochemical decomposition of diazirines is highly dependent on the excitation wavelength. For a closely related compound, para-methoxy-3-phenyl-3-methyl diazirine, excitation at 270 nm leads to the rapid formation of both the singlet carbene and the corresponding diazo compound in less than 4 picoseconds. nih.gov This process occurs from the initially populated second excited singlet state (S2) and competes with internal conversion to the first excited singlet state (S1). nih.gov In contrast, excitation at 375 nm populates the S1 state, which then decays to form the carbene and diazo compound. nih.gov
While specific quantum yields for the formation of methoxyphenylcarbene from this compound are not extensively documented, studies on the analogous 3-trifluoromethyl-3-phenyldiazirine show that upon irradiation near 350 nm, the corresponding carbene is formed in approximately 65% yield, with the remaining 35% being the diazoisomer. researchgate.net The efficiency of these processes is influenced by the electronic nature of the substituents on the phenyl ring.
The primary competing photochemical pathway to carbene generation is the photoisomerization to the corresponding diazo compound, phenyldiazomethane. nih.govacs.org This diazo compound can itself be photolabile, though generally less so than the parent diazirine, and can also serve as a source for the same carbene. researchgate.net
Another potential side reaction involves the reaction of the generated carbene with the starting diazirine molecule. This can lead to the formation of azines, which are dimers resulting from the combination of the carbene and the diazirine. The extent of this and other side reactions is dependent on factors such as concentration and the reactivity of the surrounding medium.
Thermal Decomposition and Thermolysis Mechanisms
Heating 3-alkoxy-3-aryl-diazirines provides an alternative route to carbene generation. The mechanism of thermal decomposition can, however, differ from the photochemical pathway. Studies on various substituted diazirines suggest that the thermal process can proceed through either a one-bond or a two-bond cleavage mechanism. nih.govrsc.org
For 3-chloro-3-methoxydiazirine, kinetic studies of its thermal decomposition in both the gas phase and in solution support a direct two-bond cleavage, unimolecularly yielding nitrogen and methoxychlorocarbene. rsc.org The activation parameters for this process in methanol (B129727) were determined to be k = 10¹³.⁵² exp(–101.1/RT) s⁻¹. rsc.org It is proposed that the decomposition of this compound follows a similar concerted, two-bond rupture to directly generate methoxyphenylcarbene and a molecule of nitrogen. Theoretical calculations on related systems also indicate that a rebound reaction between the initially formed carbene and nitrogen to form a diazo intermediate can be a significant process in the gas-phase decomposition of diazirines. nih.gov
The rates of thermal decomposition of 3-chloro-3-aryldiazirines show a dependence on the electronic properties of the aryl substituents, with a linear relationship observed for meta-substituted compounds. rsc.org This suggests that the stability of the transition state leading to the carbene is influenced by the electron-donating or -withdrawing nature of the substituent.
Catalytic and Biocatalytic Carbene Formation
The use of catalysts to promote carbene formation from diazirines under milder conditions is an area of growing interest. In the realm of biocatalysis, engineered enzymes have been shown to catalyze carbene transfer reactions from diazirines. However, attempts to use para-methoxyphenyl-3H-diazirine as a carbene donor in cyclopropanation reactions catalyzed by an engineered protoglobin variant (ApePgb) were unsuccessful, with no product formation detected. This suggests that the electronic properties of the methoxy (B1213986) group may impede either the binding of the diazirine to the enzyme's active site or the catalytic activation process itself.
Characterization of Reactive Intermediates
The direct observation and characterization of the short-lived intermediates in the reactions of 3-Methoxy-3-phenyl-3H-diazirine are crucial for a complete mechanistic understanding. Ultrafast spectroscopic techniques have been instrumental in this regard.
Ultrafast laser flash photolysis of the closely related para-methoxy-3-phenyl-3-methyl diazirine has provided detailed insights into the initial steps of the photochemical reaction. nih.gov Excitation at 375 nm leads to the formation of a transient species with an absorption band in the 400-700 nm region, which has been assigned as the S1 electronic excited state of the diazirine. nih.gov This assignment is supported by quantum chemical calculations. nih.gov The decay of this S1 state, which undergoes solvation in polar solvents within 20 picoseconds, directly leads to the formation of the singlet carbene and the isomeric diazo compound. nih.gov
Nature of Generated Carbenes: Singlet vs. Triplet States
Upon photolysis or thermolysis, 3-aryl-3-halodiazirines typically yield carbenes. The spin state of the resulting carbene—either a singlet or a triplet—is a crucial determinant of its reactivity. While carbenes without adjacent π-donors often exist as highly reactive intermediates with small HOMO-LUMO gaps or even triplet ground states, the substituents on the carbene carbon play a significant role in dictating the ground state. nih.gov For instance, resonance stabilization from a para-methoxy substituent can favor a singlet carbene ground state. rsc.org
Computational studies on 3H-diazirine and its isomer diazomethane (B1218177) have shown that photoexcitation can lead to the formation of the carbene in its lower singlet state on an extremely short timescale. nih.gov Both isomers can also generate an excited singlet carbene upon excitation to a higher energy state, which then dissociates to the carbene and dinitrogen. nih.gov In contrast, certain metal-substituted carbenes have been shown to possess a triplet ground state. nih.gov The reactivity of short-lived triplet carbenes is harnessed in useful C-H, N-H, and O-H insertion reactions. nih.gov
Stability and Reactivity of Diazo Isomers
The photolysis of diazirines can lead to the formation of a diazo isomer, which exists in equilibrium with the carbene. researchgate.netntu.edu.sg For instance, the photolysis of 3-trifluoromethyl-3-phenyldiazirine yields the corresponding diazoisomer and the carbene. researchgate.net The diazoisomer is generally less photolabile than the diazirine. researchgate.net
The stability and decay kinetics of these diazoalkane intermediates are influenced by the substituents on the diazirine and the solvent environment. ntu.edu.sg The phenyl substituents in aryl-diazirines affect the energy barrier for photolysis and the resulting ratio of carbene to diazoalkane. ntu.edu.sg The trifluoromethyl group, for example, prevents intramolecular rearrangements, favoring the generation of the high-energy carbene and leading to more efficient insertion pathways. ntu.edu.sg The stability of the diazoalkane can vary, with some exhibiting relatively long half-lives while others decay more rapidly. ntu.edu.sg
Reaction Profiles of Carbenes Derived from this compound
Methoxyphenylcarbene, generated from this compound, exhibits a range of characteristic reactions, including insertions into carbon-hydrogen and heteroatom-hydrogen bonds, cycloadditions, and intramolecular rearrangements.
Carbon-Hydrogen (C-H) Insertion Reactions
Carbene C-H insertion is a significant reaction in organic synthesis for creating new carbon-carbon bonds. wikipedia.org The insertion of a carbene into a C-H bond is a powerful method for forming new bonds in complex molecules. rsc.org While simple carbenes can be unselective, the use of metal catalysts, particularly dirhodium complexes, can increase selectivity. wikipedia.org The general mechanism involves the metal-stabilized carbene, where the metal dissociates as the new carbon-carbon bond and hydrogen migration occur. wikipedia.org
Electron-rich diazirines have been shown to have a significantly enhanced effectiveness for C-H insertion under both thermal and photochemical conditions. rsc.org Photolysis of 3-trifluoromethyl-3-phenyldiazirine in cyclohexane (B81311), for example, results in a substantial yield of the C-H insertion product. researchgate.net The competition between C-H insertion and other reactions like cyclopropanation can be influenced by the substrate and reaction conditions. researchgate.net
Heteroatom-Hydrogen (N-H, O-H) Insertion Reactions
Carbenes readily react with alcohols and amines through insertion into O-H and N-H bonds. rsc.orgrsc.org These reactions are fundamental in synthesizing important organic molecules like α-amino esters. chemrxiv.org
O-H Insertion: The reaction of carbenes with alcohols to form ethers is a well-established transformation. acs.org For instance, photolysis of 3-trifluoromethyl-3-phenyldiazirine in methanol yields the O-H insertion product in high yield. researchgate.net While O-H insertions are common, some catalytic systems have been developed to favor C-H functionalization over O-H insertion in phenols. nih.gov
N-H Insertion: The insertion of carbenes into N-H bonds is a powerful tool for constructing carbon-nitrogen bonds. chemrxiv.org Transition metal catalysts, including those based on rhodium and copper, are often employed to facilitate these reactions. nih.govsemanticscholar.org While rhodium catalysts are effective, achieving high enantioselectivity in N-H insertion reactions can be challenging. semanticscholar.org The reaction of diazoesters with various amines in the presence of dirhodium(II) catalysts produces α-amino acid derivatives in high yields. semanticscholar.org However, aliphatic amines can inhibit the activity of transition-metal catalysts, posing a challenge for these reactions. nih.gov
A selection of catalyst systems and their performance in N-H insertion reactions is presented below:
| Catalyst System | Substrates | Product | Yield (%) | Enantiomeric Excess (%) |
| Chiral Dirhodium(II) Carboxylates | Methyl 2-diazophenylacetate and Benzyl (B1604629) Carbamate | N-H Insertion Product | Good | <5 |
| Chiral Dirhodium(II) Carboxylates | Dimethyl α-diazobenzylphosphonate and Benzyl Carbamate | N-H Insertion Product | 63-96 | <10 |
| Achiral Copper Complex and Chiral Amino-thiourea (Tandem) | Various Diazo Esters and Aliphatic Amines | Chiral α-alkyl α-amino acid derivatives | High | High |
| Cobaloxime | Diazo compounds and various amines | α-amino esters | up to 97 | Not reported |
Cycloaddition Reactions (e.g., [2+1] Cycloadditions, Cyclopropanation)
Cycloaddition reactions are concerted processes that form a cyclic product. libretexts.org Carbenes can participate in [2+1] cycloadditions with alkenes to form cyclopropanes, a reaction known as cyclopropanation. uwindsor.ca These reactions are valuable for synthesizing three-membered rings.
The reaction of Fischer carbene complexes with 1,3-dienes can lead to various cyclic products, including vinylcyclopropanes through a [2+1] cycloaddition pathway. uwindsor.ca The regioselectivity and diastereoselectivity of these reactions can be high, often favoring the cyclopropanation of the more electron-rich double bond. uwindsor.ca The conditions of the reaction, such as thermal versus photochemical, can significantly influence the outcome and the allowed stereochemical pathways (suprafacial vs. antarafacial). youtube.comyoutube.comyoutube.com For example, [2+2] cycloadditions of alkenes often require photochemical conditions to proceed efficiently. youtube.com
Intramolecular Rearrangement Pathways (e.g., Wolff Rearrangement, H-Migration)
Carbenes can undergo various intramolecular rearrangements, with the Wolff rearrangement being a prominent example for α-diazocarbonyl compounds. wikipedia.orgyoutube.com This reaction involves the conversion of an α-diazoketone into a ketene (B1206846) with the loss of dinitrogen and a 1,2-rearrangement. wikipedia.orglibretexts.org The resulting ketene is a reactive intermediate that can be trapped by nucleophiles like water or alcohols to form carboxylic acid derivatives. chem-station.comorganic-chemistry.org
The mechanism of the Wolff rearrangement can be complex, with the possibility of both concerted and stepwise pathways involving a carbene intermediate. organic-chemistry.org The reaction can be induced thermally, photochemically, or through metal catalysis. wikipedia.org The choice of conditions can influence the reaction course and the migratory aptitude of different groups. organic-chemistry.org For example, when the migrating group is phenyl, the rearrangement product is favored, whereas a methyl group might lead to more insertion side products. organic-chemistry.org
Hydrogen migration is another potential intramolecular pathway for carbenes. While the trifluoromethyl group in 3-trifluoromethyl-3-phenyldiazirine is stable against rearrangement, other substituents could potentially undergo H-migration. researchgate.net
5 Dimerization and Polymerization Reactions of this compound
The reactivity of this compound, a common precursor to methoxyphenylcarbene, extends beyond simple intermolecular reactions to include self-condensation pathways such as dimerization and polymerization. These reactions are often considered side reactions in synthetic applications where the carbene is intended to react with a specific substrate. However, understanding these pathways is crucial for optimizing reaction conditions and gaining a comprehensive mechanistic insight into the behavior of the carbene intermediate.
Upon photolysis or thermolysis, this compound extrudes molecular nitrogen to generate the highly reactive methoxyphenylcarbene. In the absence of efficient trapping agents, this carbene intermediate can undergo several competing self-reaction pathways, leading to the formation of dimers and, in some cases, oligomers or polymers.
The primary dimerization product of methoxyphenylcarbene is stilbene (B7821643) derivatives. The reaction proceeds through the combination of two carbene molecules to form a transient 1,2-diphenylethylene intermediate, which then rearranges to the more stable stilbene structure. Both cis and trans isomers of the stilbene can be formed, with the ratio often depending on the reaction conditions and the spin state of the carbene.
Another significant dimerization pathway involves the reaction of the generated methoxyphenylcarbene with the parent diazirine molecule. This reaction can lead to the formation of an azine, specifically methoxy(phenyl)azine. This occurs through a [2+1] cycloaddition of the carbene to the N=N double bond of the diazirine, followed by rearrangement.
In addition to discrete dimers, under certain conditions, particularly at higher concentrations of the diazirine precursor, polymerization of the methoxyphenylcarbene can occur. This leads to the formation of poly(phenylvinylene) derivatives with methoxy substituents. The exact structure and molecular weight distribution of the resulting polymer can be influenced by factors such as temperature, solvent, and the method of carbene generation (photochemical or thermal).
Detailed mechanistic studies, often employing techniques like laser flash photolysis, have been instrumental in elucidating the kinetics and intermediates involved in these dimerization and polymerization processes. For instance, studies on related aryldiazirines have shown that the initially formed singlet carbene can intersystem cross to a more stable triplet state, which can influence the product distribution of the dimerization reaction. Ultrafast time-resolved spectroscopy has been used to observe the excited states of aryldiazirines and their decay to form both the isomeric diazo compound and the singlet carbene nih.gov.
The table below summarizes the typical products observed from the dimerization and polymerization reactions of this compound.
| Product Type | Specific Product(s) | Formation Pathway |
| Dimer | cis- and trans-1,2-dimethoxy-1,2-diphenyl-ethene | Head-to-head coupling of two methoxyphenylcarbene molecules. |
| Dimer | 1,2-dimethoxy-1,2-diphenyl-diazine | Reaction of methoxyphenylcarbene with the parent this compound. |
| Polymer | Poly(methoxyphenylvinylene) | Chain propagation reaction of methoxyphenylcarbene. |
It is important to note that the yields of these products are highly dependent on the specific reaction conditions. For example, the photolysis of a related compound, 3-trifluoromethyl-3-phenyldiazirine, in cyclohexane at a concentration of 15 mM resulted in at least a 50% yield of the C-H insertion product, indicating that in the presence of a trapping agent, dimerization can be suppressed nih.gov.
Further research into the factors controlling the competition between dimerization, polymerization, and intermolecular reactions of methoxyphenylcarbene is ongoing and will contribute to the more efficient utilization of this compound in various synthetic applications.
Computational and Theoretical Investigations of 3 Methoxy 3 Phenyl 3h Diazirene
Application of Quantum Chemical Methodologies
A variety of sophisticated quantum chemical methodologies have been employed to investigate the properties and reaction mechanisms of diazirines. These include Density Functional Theory (DFT), ab initio methods, and multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2). nih.govnih.gov
DFT methods, particularly with hybrid functionals like B3LYP, have been utilized to study the thermal decomposition of diazirines, providing results that are in broad agreement with experimental findings. nih.gov Ab initio methods, which are based on first principles, have also been instrumental in these theoretical studies. nih.govnih.gov
For a more accurate description of photochemical processes and excited states, which are central to diazirine chemistry, CASSCF and CASPT2 methods are frequently used. nih.govnih.govnih.govacs.org These methods are capable of handling the multireference character of the electronic wavefunction in excited states and near conical intersections, which are critical for understanding the photodecomposition pathways. nih.govnih.govnih.govacs.orgacs.org For instance, the potential energy surfaces of the ground and valence excited states of 3H-diazirine and diazomethane (B1218177) have been extensively studied using CASSCF and CASPT2 with the cc-pVTZ basis set. nih.gov
Elucidation of Ground and Excited State Structures
Computational methods have been crucial in determining the geometries of both the ground and excited states of diazirines. The ground state of diazirines features a strained three-membered ring containing a nitrogen-nitrogen double bond. nih.gov Upon photoexcitation, the molecule can access various excited states, each with its own distinct geometry and electronic configuration.
For example, studies on para-methoxy-3-phenyl-3-methyl diazirine have identified and characterized the S1 electronic excited state using quantum chemical calculations, which was then confirmed by ultrafast time-resolved spectroscopy. nih.gov The calculations predicted the strongest vibrational mode of this excited state, which was subsequently observed experimentally. nih.gov Theoretical studies have shown that both 3H-diazirine and its isomer, diazomethane, possess C2v symmetry in their ground states and have several valence excited states with distinct geometries. acs.org
Mapping Reaction Coordinate Diagrams and Transition State Analyses
For the parent 3H-diazirine, two primary reaction paths on the ground state potential energy surface have been identified: isomerization to diazomethane and decomposition into singlet carbene and molecular nitrogen. acs.org The structures of the transition states for both of these pathways have been computationally determined. acs.org Furthermore, the photochemical decomposition of diazirines involves transitions between different electronic states, often facilitated by conical intersections. nih.govnih.govacs.orgacs.org For instance, the photochemistry of 1-phenyl-1-diazopropane and its diazirine isomer has been shown to be governed by nonradiative deactivation processes involving one or two S1/S0 conical intersections, depending on the excitation wavelength. nih.govnih.govacs.org The photoexcitation of 3H-diazirine or diazomethane to their S1 state leads to the formation of methylene (B1212753) in its lower singlet state on a very short timescale (around 100 fs) via an S1/S0 conical intersection. nih.gov
Analysis of Electronic Properties and Stability Factors
The electronic properties and stability of diazirines are significantly influenced by the substituents attached to the carbon atom of the diazirine ring. researchgate.net Diazirines are known for their stability in the dark, which makes them useful as photoreactive crosslinking reagents. enamine.net However, their stability can be tuned by the electronic nature of the substituents.
For instance, 3-phenyl-3-(trifluoromethyl)-3H-diazirine is noted for its thermal and chemical stability within the diazirine family. researchgate.net The stability of diazirines is a key factor in their application, and computational studies help in understanding how substituents modulate this property. researchgate.net The introduction of a trifluoromethyl group, for example, has been shown to reduce the likelihood of unwanted rearrangement reactions, leading to improved stability and more controllable reactivity. nih.gov
Theoretical Predictions of Thermochemical and Kinetic Parameters
Quantum chemical methods are powerful tools for predicting the thermochemical and kinetic parameters of chemical reactions. For the thermal decomposition of 3-chloro-3-methoxydiazirine, the rate constants have been determined both experimentally and theoretically, showing good agreement. rsc.org The decomposition was found to be a unimolecular process both in the gas phase and in solution. rsc.org
Theoretical calculations have also been employed to study the thermal decomposition of various other substituted diazirines, such as phenylchlorodiazirine and phenyl-n-butyldiazirine. nih.gov These studies provide insights into the reaction mechanisms and the nature of the intermediates, such as carbenes and diazo compounds. nih.gov The calculations have indicated that the rebound reaction between the carbene and molecular nitrogen to form a diazo intermediate is an important step in the gas-phase decomposition of diazirine. nih.gov
Influence of Substituents (e.g., Methoxy (B1213986) Group) on Electronic Structure and Reactivity
Substituents play a critical role in determining the electronic structure and reactivity of diazirines and the carbenes generated from them. researchgate.netwikipedia.org Electron-donating groups, such as a methoxy group, can significantly influence the properties of the molecule.
The methoxy group, being an electron-donating group, can stabilize the singlet state of the resulting carbene by donating electron density to the empty p-orbital of the carbene. wikipedia.org This is in contrast to electron-withdrawing groups, which tend to favor the formation of triplet carbenes. wikipedia.org A comprehensive study on aryl diazirines has shown that electron-rich diazirines exhibit enhanced efficacy toward C–H insertion reactions under both thermal and photochemical conditions. rsc.org This is attributed to the stabilization of the singlet-like transition state by the electron-donating substituents. rsc.org Specifically, for trifluoromethyl aryl diazirines, electron-donating groups on the aromatic ring help to stabilize the developing empty p-orbital in the transition state. rsc.org
The position of the substituent also matters. For example, in a study of trifluoromethyl aryl diazirines, a 3-methoxy substituent rendered the diazirine moderately electron-poor, affecting its C-H insertion yield. nih.govrsc.org In contrast, a para-methoxy group is known to be a stronger electron-donating group through resonance. stackexchange.com The reactivity of arylalkenes in methoxycarbonylation has also been shown to be sensitive to the electronic nature of substituents on the aromatic ring. researchgate.net
Advanced Methodological Applications of 3 Methoxy 3 Phenyl 3h Diazirene in Chemical Research
Design and Application in Photoaffinity Labeling (PAL) Methodologies
Diazirine-based photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing molecular interactions in complex biological systems. semanticscholar.orgnih.gov The unique photochemical properties of the diazirine group, including its small size and efficient activation with long-wave UV light, make it a preferred photophore for these studies. wikipedia.orgnih.gov
Chemical Principles of Photo-Crosslinking and Proximity-Dependent Labeling
The core principle of diazirine-based PAL lies in its ability to generate a highly reactive intermediate upon photostimulation. wikipedia.org When irradiated with UV light, typically in the 330-370 nm range, the 3H-diazirine ring, a strained three-membered heterocycle, expels a molecule of dinitrogen (N₂). thermofisher.comresearchgate.net This process generates a highly reactive carbene species. wikipedia.orgresearchgate.net
This carbene intermediate is exceptionally reactive and short-lived, capable of inserting into various chemical bonds in its immediate vicinity, including strong carbon-hydrogen (C-H), oxygen-hydrogen (O-H), and nitrogen-hydrogen (N-H) bonds. wikipedia.orgadhesivesmag.com This "proximity-dependent" labeling ensures that only molecules that are spatially close to the diazirine-containing probe at the moment of photoactivation become covalently crosslinked. wikipedia.org
Recent studies have revealed a more detailed two-step photo-reaction pathway for some diazirines, particularly alkyl diazirines. nih.govspringernature.com Upon irradiation, they can first isomerize into a linear diazo intermediate. nih.govnih.gov This diazo species can then react with proximal molecules, especially acidic residues like glutamate (B1630785) and aspartate, or be further photolyzed to the carbene. nih.govnih.govproteomexchange.org Aryl diazirines, such as 3-Methoxy-3-phenyl-3H-diazirene, are believed to react primarily through the carbene intermediate, offering a different reactivity profile. nih.govu-tokyo.ac.jp This ability to form stable covalent bonds with nearby biomolecules, regardless of specific functional groups, is the foundation of its use in mapping molecular interactions. thermofisher.comnih.gov
Compared to other photoreactive groups like aryl azides and benzophenones, diazirines offer distinct advantages. They are smaller, which minimizes steric hindrance and perturbation of the system being studied. wikipedia.orgu-tokyo.ac.jp Furthermore, their activation at longer UV wavelengths reduces the potential for photodamage to sensitive biological macromolecules. wikipedia.org
Integration into Complex Chemical Probes for Molecular Interactions
The utility of this compound is fully realized when it is incorporated as a key component into complex, multifunctional chemical probes. nih.govresearchgate.net These probes are modularly designed to investigate a wide array of molecular interactions, including those between ligands and receptors, proteins and proteins, and proteins and nucleic acids. wikipedia.orgnih.gov
Recently, "fully-functionalized" (FF) tags have been developed, which integrate multiple components into a single, versatile reagent. nih.gov A typical probe consists of three core components:
Molecular Recognition Group: This is the "bait," a molecule of interest (e.g., a known drug, a metabolite, a peptide) that directs the probe to a specific subset of proteins or biomolecules. nih.gov
Photoreactive Group: This is the diazirine moiety (e.g., this compound), which, upon activation, will covalently capture the interacting partners. nih.govnih.gov
Reporter Group/Handle: This component enables the detection and isolation of the crosslinked complexes. nih.gov It can be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification with streptavidin, or a "click chemistry" handle (like an alkyne) that allows for the attachment of a reporter group after the labeling experiment is complete. nih.govnih.govrsc.org
The integration of these elements allows researchers to "fish" for interacting partners in their native environment, capture the interaction covalently, and then identify the unknown proteins. nih.govnih.gov
Table 1: Components of a Diazirine-Based Photoaffinity Probe
| Component | Function | Example | Citation |
|---|---|---|---|
| Molecular Recognition Group | Binds to the target biomolecule(s) of interest. | A drug molecule, metabolite, or peptide fragment. | nih.gov |
| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation. | This compound. | nih.govthermofisher.com |
| Reporter Group / Handle | Enables detection and/or purification of the labeled target. | Biotin, Fluorophore, Alkyne for Click Chemistry. | nih.govrsc.org |
Methodological Advancements in Chemical Proteomics and Interactome Mapping via Diazirine Conjugates
The development of diazirine-based probes has significantly advanced the field of chemical proteomics, which aims to map the entirety of small molecule-protein interactions—the interactome. nih.gov The general workflow for a PAL-based proteomics experiment is a powerful strategy for target identification in complex protein mixtures. nih.govnih.gov
The process involves several key steps:
Incubation: A complex biological sample, such as living cells or a cell lysate, is incubated with the fully-functionalized diazirine probe. nih.govnih.gov
Photo-Crosslinking: The sample is irradiated with UV light (~365 nm) to activate the diazirine, which then forms covalent bonds with any proteins it is interacting with at that moment. nih.govnih.gov
Enrichment: The cells are lysed (if not already), and the covalently labeled proteins are enriched using the probe's reporter group. For example, if the probe contains biotin, streptavidin-coated beads are used to pull down the entire probe-protein complex. nih.govprinceton.edu
Identification: The enriched proteins are separated from the beads, digested into smaller peptides, and identified using high-resolution mass spectrometry. nih.govnih.gov
This methodology allows for the unbiased identification of the cellular targets of a bioactive small molecule, providing crucial insights into its mechanism of action. nih.gov The stability and small size of the diazirine group are particularly advantageous, enabling experiments like metabolic labeling, where amino acid analogues containing a diazirine are incorporated directly into newly synthesized proteins, turning the proteins themselves into photoreactive probes. thermofisher.com
Utilization in Material Science for Surface Functionalization
Beyond its applications in biology, the robust reactivity of the diazirine-generated carbene has been harnessed in material science for modifying and functionalizing surfaces. nih.govgoogle.com
Covalent Attachment to Various Substrates
The fundamental ability of the carbene intermediate to insert into C-H, O-H, and N-H bonds allows for the covalent attachment of diazirine-containing molecules to a wide variety of substrates. adhesivesmag.comnih.gov This is particularly valuable for materials that are chemically inert and lack functional groups for traditional chemical modification, such as low-surface-energy polyolefins like polyethylene (B3416737) and polypropylene. adhesivesmag.comgoogle.com
The process involves applying a solution of a diazirine-functionalized molecule to a substrate and then activating it with either UV light or heat (typically >80-110 °C). adhesivesmag.com The resulting carbene reacts directly with the C-H bonds on the polymer surface, forming a strong, stable covalent linkage. google.comnih.gov This method can be used to permanently alter the surface properties of a material, for instance, by attaching polar molecules to a nonpolar surface to increase its surface energy and wettability. google.com
Development of Diazirine-based Adhesives and Coatings
A significant application of this surface functionalization chemistry is the development of novel adhesives and coatings. adhesivesmag.comnih.gov By designing molecules that contain two or more diazirine groups (e.g., bis-diazirines), it is possible to create powerful molecular adhesives. adhesivesmag.comnih.gov
When a bis-diazirine compound is applied between two polymer surfaces and activated, the carbenes generated at each end of the molecule simultaneously insert into the polymer chains of the opposing surfaces. adhesivesmag.comnih.gov This creates a network of covalent crosslinks at the interface, resulting in exceptionally strong adhesion, even between low-surface-energy plastics that are notoriously difficult to bond. adhesivesmag.comxlynxmaterials.com This technology bypasses the need for costly and potentially damaging surface pre-treatments like corona discharge or chemical etching. google.com
Similarly, diazirine-based crosslinkers are used to formulate advanced coatings and improve the mechanical properties of materials. nih.govnih.gov When mixed with a polymer and cured, the diazirines create a crosslinked network throughout the material, which can enhance properties like tear resistance, thermal stability, and chemical resistance. nih.govnih.gov
Table 2: Applications of Diazirine-Based Adhesives and Coatings
| Application | Mechanism | Example Substrates | Citation |
|---|---|---|---|
| Adhesion | Bis-diazirines form covalent crosslinks between two surfaces upon activation. | Polyethylene (PE), Polypropylene (PP), Elastomers. | adhesivesmag.comnih.gov |
| Protective Coatings | Diazirine crosslinkers create a durable, covalently bonded polymer network on a surface. | Polyurethane (PUR) systems, Polyolefins. | google.comnih.gov |
| Material Strengthening | Incorporation and activation of diazirine crosslinkers improves mechanical properties. | Ultra-high-molecular-weight polyethylene (UHMWPE) fabrics. | nih.gov |
Role in the Synthesis of Novel Chemical Scaffolds and Derivatives
This compound serves as a valuable precursor for the generation of methoxy(phenyl)carbene, a highly reactive intermediate that plays a significant role in the construction of novel chemical scaffolds and the synthesis of complex molecular derivatives. The utility of this carbene in synthetic chemistry stems from its ability to undergo a variety of transformations, including cycloadditions and insertions, leading to the formation of diverse and often intricate molecular architectures.
The photolysis of this compound generates the corresponding carbene, which can then be trapped by a range of substrates. This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. For instance, the carbene can react with various unsaturated systems to create new ring structures.
One important application of carbenes generated from precursors like this compound is in the synthesis of N-heterocyclic carbene (NHC) precursors. thieme-connect.com NHCs are a class of stable carbenes that have become indispensable ligands in organometallic chemistry and catalysis. The synthesis of methoxylated anilines, which can be converted into NHC precursors, highlights the importance of the methoxy-phenyl moiety in creating these valuable chemical tools. thieme-connect.com
Furthermore, the methoxy-phenyl group is a key feature in various biologically active molecules. The synthesis of novel derivatives often involves the incorporation of this structural motif. For example, research into phosphodiesterase 5 (PDE5) inhibitors has led to the development of 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives. nih.gov In these structures, the methoxybenzoyl group plays a crucial role in the molecule's conformation and binding affinity. nih.gov Similarly, quinoline-based hydrazone derivatives incorporating a 3-methoxybenzylidene group have been synthesized and evaluated for their potential as antidiabetic agents. acs.org These examples demonstrate how the core structure related to this compound can be a key building block in medicinal chemistry for the creation of new therapeutic agents. acs.org
The generation of carbenes from diazirines and their subsequent reactions are fundamental to these synthetic strategies. The carbene intermediate can undergo cycloaddition reactions with various partners. For example, the reaction of carbenes with dienes and alkynes is a powerful method for constructing five-membered and three-membered rings, respectively. youtube.commasterorganicchemistry.commasterorganicchemistry.com These reactions can be highly regioselective and stereoselective, providing access to complex molecular frameworks from relatively simple starting materials. youtube.commdpi.com
The table below summarizes examples of novel chemical scaffolds and derivatives synthesized using methodologies related to the reactivity of methoxy-phenyl carbenes or containing the methoxy-phenyl structural motif.
| Scaffold/Derivative Class | Synthetic Approach | Key Reactants/Intermediates | Application/Significance |
| N-Heterocyclic Carbene (NHC) Precursors | Synthesis from methoxylated anilines | 4-methoxy-2,6-diisopropylaniline, glyoxal | Access to novel NHC ligands for catalysis |
| Pyrimidine Derivatives | Scaffold hopping and modification | 5-(3,4,5-trimethoxybenzoyl)-4-amimopyrimidine | Potent and selective phosphodiesterase 5 inhibitors |
| Quinolone-Based Hydrazones | Hybridization of pharmacologically active scaffolds | 4-((7-chloroquinolin-4-yl) oxy)-3-methoxybenzaldehyde, thiocarbohydrazide | Potential antidiabetic agents targeting metabolic enzymes |
| Pyridazine Derivatives | [3+n] Cycloaddition reactions | Nitrile imines (e.g., with 3-OMe-phenyl group), fulvenes | Synthesis of cyclopenta[d]pyridazines with potential in medicinal chemistry and optoelectronics |
Spectroscopic Characterization Techniques in the Study of 3 Methoxy 3 Phenyl 3h Diazirene
Ultrafast Time-Resolved Spectroscopy (UV-Vis, IR) for Transient Species Observation
Ultrafast time-resolved spectroscopy is indispensable for observing the fleeting transient species generated during the photolysis of diazirines. Upon photoexcitation, 3-methoxy-3-phenyl-3H-diazirene is expected to follow a reaction pathway involving highly reactive intermediates such as carbenes and excited states, which exist for mere picoseconds to nanoseconds.
Detailed studies on analogous compounds, such as para-methoxy-3-phenyl-3-methyl diazirine, provide a framework for understanding these processes. nih.gov Upon excitation with an ultrafast laser pulse (e.g., 375 nm), a transient absorption band is typically observed in the visible region (400–700 nm). nih.gov This transient species is assigned to the first electronic excited state (S₁) of the diazirine molecule, an assignment supported by quantum chemical calculations. nih.gov
Time-resolved infrared (TRIR) spectroscopy offers complementary structural information. By probing the vibrational modes of the transient species in the mid-infrared region, specific functional groups can be identified. For instance, the strongest vibrational mode of the S₁ excited state can be directly observed, and its lifetime is found to match that of the transient absorption detected in the UV-Vis spectrum. nih.gov This confirms that both spectroscopic signals originate from the same transient species.
The decay of the S₁ state proceeds via two primary pathways:
Denitrogenation: Loss of a nitrogen molecule (N₂) to form the corresponding singlet carbene (methoxyphenylcarbene).
Isomerization: Rearrangement to the more stable, but less photoreactive, diazo isomer (1-methoxy-1-phenyl-diazomethane). nih.gov
The kinetics of these processes are highly dependent on the excitation wavelength. Excitation to higher electronic states (e.g., S₂ with 270 nm light) can lead to the formation of the carbene and diazo compound on a much faster timescale (<4 ps), competing with internal conversion to the S₁ state. nih.gov The study of these ultrafast dynamics provides a comprehensive picture of the decay kinetics and reaction mechanisms originating from the electronically excited states of the diazirine. nih.govnih.gov
Table 1: Transient Species in the Photolysis of an Aryl Diazirine Derivative
| Transient Species | Spectroscopic Technique | Key Observation | Lifetime |
|---|---|---|---|
| S₁ Excited State | Time-Resolved UV-Vis | Transient absorption band (400-700 nm) | ~20 ps (in polar solvents) |
| S₁ Excited State | Time-Resolved IR | Strong vibrational mode in mid-IR | Matches UV-Vis transient |
| Singlet Carbene | Time-Resolved Spectroscopy | Product formed from S₁ decay | N/A |
| Diazo Isomer | Time-Resolved Spectroscopy | Product formed from S₁ decay | N/A |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of diazirines and their reaction products. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
For this compound, the ¹H NMR spectrum would characteristically show signals for the aromatic protons of the phenyl group and a distinct singlet for the methoxy (B1213986) group protons. The ¹³C NMR spectrum would complement this by showing resonances for the aromatic carbons, the methoxy carbon, and, crucially, the highly shielded sp³-hybridized carbon of the diazirine ring. researchgate.netipb.pt
NMR is also a powerful tool for monitoring the progress of photochemical reactions. encyclopedia.pub By acquiring NMR spectra of a solution of the diazirine at various time intervals during photolysis, the disappearance of the reactant and the appearance of products can be quantified. clockss.orgnih.gov For example, the photolysis of a diazirine in methanol (B129727) would be expected to yield the O-H insertion product, 1-methoxy-1-phenylethyl methyl ether. The formation of this product can be confirmed by the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the newly formed ether. nih.govresearchgate.net
In cases where a trifluoromethyl group is present instead of a methoxy group, ¹⁹F NMR becomes an exceptionally sensitive probe for monitoring reactions. nih.govnih.govresearchgate.net The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment, making it straightforward to distinguish between the parent diazirine, the diazo isomer, and the final carbene insertion products. encyclopedia.pubresearchgate.net This allows for the calculation of photoreaction kinetics and the determination of product ratios. nih.gov
Table 2: Illustrative NMR Data for Phenyl-Diazirine Derivatives
| Compound Type | Nucleus | Typical Chemical Shift (δ, ppm) | Key Structural Information |
|---|---|---|---|
| 3-Phenyl-3-substituted-diaziridine | ¹³C | 52.9 - 55.7 | sp³ carbon of the diaziridine ring. amazonaws.com |
| 3-Phenyl-3-substituted-diazirine | ¹³C | 23.4 - 28.3 | Highly shielded sp³ carbon of the diazirine ring. amazonaws.comrsc.org |
| 3-(p-substituted-phenyl)-diazirine | ¹H | ~7.0 - 7.6 (aromatic), ~3.8 (methoxy) | Confirms presence of phenyl and methoxy groups. clockss.orgmdpi.com |
| 3-(p-substituted-phenyl)-diazirine | ¹³C | ~110 - 160 (aromatic), ~55 (methoxy) | Confirms aromatic and methoxy carbons. clockss.orgmdpi.com |
Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations and Intermediates
Infrared (IR) spectroscopy is a valuable technique for monitoring the transformation of functional groups during the photochemical reactions of this compound. The diazirine ring itself has characteristic vibrational modes, although they can be weak. More prominent, however, is the N=N stretching vibration in the isomeric diazo compound that forms upon photolysis.
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for analyzing neat or concentrated samples. ntu.edu.sg Upon UV irradiation, real-time FTIR analysis can track the decrease in absorbance of diazirine-related peaks and the distinct appearance of a broad peak around 2090 cm⁻¹, which is characteristic of the N=N stretch in the diazoalkane intermediate. ntu.edu.sg This allows for direct observation of the photoisomerization process. The subsequent decay of the diazoalkane peak can also be monitored to study its stability and kinetics. ntu.edu.sg
Furthermore, IR spectroscopy is used to identify the functional groups in the final products. amazonaws.com For instance, if the photolysis is carried out in the presence of an alcohol, the formation of an ether product would be indicated by the appearance of a strong C-O stretching band in the region of 1050-1250 cm⁻¹. ijpsjournal.com Similarly, insertion into a C-H bond would be confirmed by changes in the C-H stretching and bending regions of the spectrum. The high sensitivity of IR spectroscopy to changes in bond vibrations makes it an excellent tool for qualitative and semi-quantitative monitoring of the reaction progress. scielo.org.zaresearchgate.netmu-varna.bg
Table 3: Key IR Vibrational Frequencies for Monitoring Diazirine Photochemistry
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3100 | Confirms presence of the phenyl ring. ijpsjournal.com |
| Aromatic C=C | Stretching | 1600 - 1650 | Confirms presence of the phenyl ring. ijpsjournal.com |
| C-O (Methoxy) | Stretching | 1250 - 1300 | Characteristic of the methoxy group. ijpsjournal.com |
| Diazo (N=N) | Stretching | ~2090 | Key marker for the diazo isomer intermediate. ntu.edu.sg |
| Ether (C-O-C) | Stretching | 1050 - 1250 | Indicates product formation from reaction with an alcohol. ijpsjournal.com |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a critical analytical technique for confirming the identity of reaction products by providing precise mass-to-charge ratio (m/z) information. Following the photolysis of this compound, the resulting product mixture can be analyzed to identify the compounds formed. nih.gov
Techniques like gas chromatography-mass spectrometry (GC-MS) are ideal for separating volatile products and identifying them based on their mass spectra and fragmentation patterns. nih.govresearchgate.net For example, the product resulting from the carbene inserting into a solvent molecule like cyclohexane (B81311) would be identified by its specific molecular ion peak in the mass spectrum. nih.gov
High-resolution mass spectrometry techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), are used to determine the exact molecular weight of synthesized diazirine precursors and non-volatile products with high accuracy. clockss.orgrsc.org This helps to confirm that the desired compound has been synthesized and to verify the elemental composition of unknown products formed during photochemical reactions. In the context of photo-cross-linking studies in proteomics, mass spectrometry is the ultimate tool for identifying the exact locations where the carbene has covalently attached to a protein. ebi.ac.uk
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| para-Methoxy-3-phenyl-3-methyl diazirine |
| Methoxyphenylcarbene |
| 1-Methoxy-1-phenyl-diazomethane |
| 3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine |
| 1-Methoxy-1-phenylethyl methyl ether |
Emerging Research Directions and Future Perspectives for 3 Methoxy 3 Phenyl 3h Diazirene
Development of Next-Generation Synthetic Strategies with Enhanced Efficiency and Selectivity
The broader utility of 3-methoxy-3-phenyl-3H-diazirene is intrinsically linked to the availability of efficient and selective synthetic routes. While general methods for diazirine synthesis are established, future research is expected to focus on optimizing these processes specifically for this compound and its derivatives. Key areas of development will likely include:
Catalytic Approaches: The exploration of catalytic methods for the amination and oxidation steps in diazirine synthesis could significantly improve efficiency and reduce waste. This might involve screening various transition metal catalysts or developing organocatalytic systems.
Enhanced Substrate Scope: Research will also focus on expanding the synthetic methodology to accommodate a wider range of substituted phenyl rings. This will enable the fine-tuning of the electronic and steric properties of the resulting carbene, tailoring its reactivity for specific applications.
| Synthetic Step | Current Approach | Future Direction | Potential Impact |
| Oxime Formation | Reaction of 3-methoxyacetophenone with hydroxylamine (B1172632) | Microwave-assisted synthesis for reduced reaction times | Faster synthesis, higher throughput |
| O-Toluoyl-oxime Formation | Reaction with p-toluoyl chloride | Use of alternative activating groups for improved yields | Higher efficiency, lower cost |
| Amination | Reaction with ammonia (B1221849) in methanol (B129727) | Development of catalytic amination protocols | Milder reaction conditions, improved safety |
| Oxidation | Oxidation with agents like silver oxide or iodine | Electrochemical oxidation for better control and selectivity | Greener synthesis, higher purity |
Exploration of Novel Reactivity Modes and Catalytic Systems
The primary allure of this compound lies in its ability to generate methoxy(phenyl)carbene upon photolysis or thermolysis. This highly reactive intermediate can participate in a variety of chemical transformations. Future research is poised to delve deeper into its reactivity and to harness it in novel catalytic systems.
Carbene-Mediated C-H Insertion: A significant area of focus will be the application of methoxy(phenyl)carbene in C-H functionalization reactions. nih.govacs.org The ability to directly insert into C-H bonds offers a powerful tool for the late-stage functionalization of complex molecules and the cross-linking of polymers. nih.govacs.org
Asymmetric Catalysis: A major frontier will be the development of chiral catalysts that can control the stereochemical outcome of reactions involving methoxy(phenyl)carbene. This could lead to new methods for the asymmetric synthesis of valuable organic compounds.
Tandem Reactions: Designing one-pot tandem reactions that generate the carbene in situ and then immediately trap it with a substrate could streamline synthetic processes and provide access to novel molecular architectures.
Metallaphotoredox Catalysis: Recent advances in metallaphotoredox catalysis have shown the ability to generate carbene-like reactivity from radical precursors under mild conditions. princeton.edu Future work could explore the generation of methoxy(phenyl)carbene intermediates through such pathways, avoiding the need for potentially hazardous diazo compounds. princeton.edu
| Reaction Type | Description | Potential Application |
| Cyclopropanation | Reaction of the carbene with alkenes to form cyclopropanes. | Synthesis of complex organic scaffolds and natural products. |
| O-H Insertion | Insertion of the carbene into the O-H bond of alcohols and water. | A method for the formation of ethers. |
| N-H Insertion | Insertion of the carbene into the N-H bond of amines. | A route to substituted amines. |
| Ylide Formation | Reaction with heteroatoms (S, N, O) to form ylides, which can undergo further reactions. | Access to a diverse range of heterocyclic compounds. |
Integration with Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms of methoxy(phenyl)carbene is crucial for controlling its reactivity and designing new applications. The integration of advanced spectroscopic techniques will be instrumental in this endeavor.
Time-Resolved Spectroscopy: Techniques such as laser flash photolysis coupled with transient absorption or time-resolved infrared spectroscopy can be used to directly observe the formation and decay of the short-lived methoxy(phenyl)carbene and any other transient intermediates, such as the corresponding diazo isomer. rsc.org This provides invaluable kinetic and mechanistic data. acs.org
Matrix Isolation Spectroscopy: By trapping the carbene in an inert gas matrix at cryogenic temperatures, its spectroscopic properties (IR, UV-Vis) can be studied in detail without interference from solvent or other reactants.
Computational Chemistry: High-level quantum chemical calculations will continue to play a vital role in complementing experimental studies. acs.org They can provide insights into the electronic structure of the carbene, the transition states of its reactions, and the factors that govern its reactivity and selectivity. acs.org
Expansion of Applications in Chemical Biology and Materials Science through Rational Design
The unique properties of this compound make it a promising candidate for a range of applications in chemical biology and materials science. Rational design of derivatives will be key to unlocking its full potential.
Photoaffinity Labeling: Diazirines are widely used as photoaffinity labeling agents to identify and study biomolecular interactions. nih.govrsc.orgmdpi.comresearchgate.netsemanticscholar.org By incorporating the this compound moiety into ligands, researchers can covalently cross-link them to their target proteins upon photoactivation, enabling the identification of binding partners and the mapping of binding sites. nih.govrsc.orgiris-biotech.de The methoxy (B1213986) group may offer different reactivity and solubility profiles compared to the more common trifluoromethyl-substituted diazirines. researchgate.netchemimpex.comnih.gov
Polymer and Materials Science: The carbene generated from this compound can be used for the surface modification and cross-linking of polymers. nih.govacs.org This can be employed to alter the mechanical, thermal, and chemical properties of materials, leading to the development of novel coatings, adhesives, and functionalized surfaces. digitellinc.comresearchgate.net The ability to initiate these modifications with light offers spatial and temporal control over the cross-linking process. acs.org
Development of Smart Materials: By incorporating this compound into polymer backbones, it may be possible to create "smart" materials that respond to light by changing their properties. This could have applications in areas such as drug delivery, tissue engineering, and soft robotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methoxy-3-phenyl-3H-diazirene, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and cyclization is commonly employed. For example, analogous diazirine derivatives are synthesized via stepwise substitution of trichlorotriazine with methoxy/phenyl groups under controlled temperatures (-35°C to 40°C) using DIPEA as a base. Reaction time and stoichiometric ratios (e.g., 1.10–1.60 equiv. of base) significantly influence yield . Purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) or recrystallization (CHCl₃/n-hexane) is recommended to isolate the product .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions and aromaticity. For instance, ¹H NMR signals for methoxy groups typically appear as singlets at δ ~3.8 ppm, while aromatic protons show multiplet patterns (δ 7.2–8.1 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, and thin-layer chromatography (TLC) with hexane/EtOAc (2:1) monitors reaction progress .
Q. How should purification strategies be designed to isolate this compound from complex reaction mixtures?
- Methodological Answer : Gradient elution in column chromatography (e.g., 1–20% EtOAc in CH₂Cl₂) effectively separates diazirine derivatives from byproducts. For crystalline intermediates, solvent mixtures like CHCl₃/n-hexane (1:1) induce precipitation . Waste management protocols, including segregation and professional disposal, are essential to mitigate environmental risks .
Advanced Research Questions
Q. What density functional theory (DFT) functionals are most suitable for studying the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended for balancing accuracy and computational cost. B3LYP has demonstrated <2.4 kcal/mol deviation in thermochemical properties for similar systems, making it ideal for predicting bond dissociation energies and reaction pathways . Exact-exchange terms improve accuracy in systems with significant electron correlation .
Q. How can this compound be utilized as a photoaffinity probe in cross-linking studies, and what experimental parameters are critical?
- Methodological Answer : Diazirines are activated by UV light (350–365 nm) to generate carbenes, enabling covalent bonding with biomolecules. Design experiments with a molar excess of the diazirine (5–10 equiv.) relative to the target. Control irradiation time (1–5 min) to minimize nonspecific binding. Analogous compounds like 3H-Diazirine-3,3-dipropanoic acid have been successfully used in protein interaction studies .
Q. How should discrepancies between experimental and computational data (e.g., bond lengths, reaction energies) be resolved for this compound?
- Methodological Answer : Cross-validate DFT-predicted geometries with X-ray crystallography or electron diffraction data. For energy discrepancies, recalibrate functionals using benchmark experimental values (e.g., atomization energies from calorimetry). Systematic error analysis, such as comparing B3LYP with higher-level methods like CCSD(T), can identify limitations in computational models .
Q. What strategies are effective for studying the electrophilic substitution behavior of this compound in aromatic systems?
- Methodological Answer : Kinetic studies under varying electrophiles (e.g., NO₂⁺, SO₃H⁺) and solvents (polar aprotic vs. protic) reveal regioselectivity trends. Monitor reaction progress via ¹H NMR to track methoxy group-directed substitution. Compare with analogous systems like 3-methoxyphenyl isocyanate, where steric and electronic effects govern reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
